ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO3. It has a molecular weight of 179.175 g/mol . The compound is related to heteropentalenes, which contain two heteroatoms in the entire structure .
Synthesis Analysis
The synthesis of this compound follows the Hemetsberger–Knittel protocol, which involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene . Another synthesis method involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of a furo[3,2-b]pyrrole core with an ethyl carboxylate group attached . The structure is related to heteropentalenes, containing two heteroatoms in the entire structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes . Another reaction involves the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known as the melting point, boiling point, density, and refractive index are not available .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is used in the synthesis of various heterocyclic compounds, such as thio- and furan-fused heterocycles. These include compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, which are synthesized starting from corresponding acid derivatives (Ergun et al., 2014).
Preparation of Substituted Derivatives
The compound is also used for preparing substituted derivatives of furo[3,2-b]pyrrole. For example, the preparation of 4-benzylfuro[3,2-b]pyrroles and their reactions with selected dienophiles have been described, along with the synthesis of ethyl 4-(2- and 4-nitrobenzyl)furo[3,2-b]pyrrole-5-carboxylates (Krutošíková & Hanes, 1992).
Novel Derivatives Synthesis
Mthis compound has been used in a two-step synthesis process to form novel derivatives like furo[3,2-b]pyrrole-2-aldoxime and methyl 2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate. These processes involve reactions under microwave irradiation or classical heating (Zemanová & Gašparová, 2013).
Annellated Heterocycles Synthesis
Ethyl 3-aryl-6H-furo[2,3-b]pyrrole-5-carboxylate, a compound synthesized from this compound, is used as a hinge-binding motif for PI3K kinase inhibitors. This showcases its application in creating novel annellated heterocycles with potential pharmaceutical relevance (Zlatoidský et al., 2019).
Antibacterial Activity Studies
This compound has been used in the synthesis of compounds that were evaluated for their antibacterial activity. This includes derivatives like 8-ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine and other furo[3,2-b]pyrrole-5-carboxylates, highlighting its potential in medicinal chemistry (Zemanov et al., 2017).
Mechanism of Action
Target of Action
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a synthetic compound that is part of the heteropentalene family It’s known that furo[3,2-b]pyrroles are related to heteropentalenes, which are known for their pharmacological activity .
Mode of Action
The synthesis of related furo[3,2-b]pyrroles involves a nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to o,n-heteropentalene . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is synthesized via the hemetsberger–knittel protocol, which involves three reaction steps . This suggests that the compound might affect biochemical pathways related to these reactions.
Result of Action
It’s known that furo[3,2-b]pyrroles are related to heteropentalenes, which are known for their pharmacological activity . This suggests that the compound might have similar effects.
Action Environment
The synthesis of related furo[3,2-b]pyrroles involves a series of chemical reactions , suggesting that factors such as temperature, pH, and the presence of other chemicals might influence the compound’s action.
Future Directions
Properties
IUPAC Name |
ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABKJKQNGGLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508422 | |
Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35405-94-8 | |
Record name | Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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